Selitrectinib (LOXO-195) is a potent and highly selective, next-generation inhibitor of Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC). It was specifically designed with a compact macrocyclic structure to overcome on-target resistance mutations that render first-generation inhibitors like larotrectinib and entrectinib ineffective.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGVHwi8uAA5NWJtjT01Ta0-RjlqmsD1Kh16dSImJm83V8odpFWyS4BGN3hO1PVEIT6GgzNq0tOG-zO8yzqcSBn3NLKPoour5neyi6J32OPVTAM68lbGRQswwGFILPSQwnc2efM4pcMKzBIdHf-g)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEmswJ6lHHCed9uLgKxEEGXWC__9NVFCODK_6IN_Uxo8HXtyFawejFDaIs-oSLSWNBHjTxVZLqZmmyX5ixsKAf-IgXOCdHbCoNSEAJOQzC-yEhebWUVk1tQ6s0WmjZTREdp74Oyg5cl_zhx-BKSk3bajJ_--0M%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGF86eVNuy6AVkcipCBygxxD05jeIBDRPgSbPPjR3AD6HPuenIb1l4FiBOIwEmeMS4zhKB3Xa8sw3zZ6n1F_noEzzFdWJS9Hn2nGCP5rwmrIu16zMssDzOma1B_74M4c8N1xEN1)] This structural design allows it to bind effectively to the ATP pocket of both wild-type and mutant TRK kinases, making it a critical tool for research into cancers that have progressed on initial TRK-targeted therapies.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGVHwi8uAA5NWJtjT01Ta0-RjlqmsD1Kh16dSImJm83V8odpFWyS4BGN3hO1PVEIT6GgzNq0tOG-zO8yzqcSBn3NLKPoour5neyi6J32OPVTAM68lbGRQswwGFILPSQwnc2efM4pcMKzBIdHf-g)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE1qjQesoZpJa5k1wlcL4wgM4V1X5_Xe5hTVNN43i5XVteBuIdVw3MII_wZeSeWiwYVXQ2bZSTah36TC0G82f721TaUHsE0nqSfHiEQy2IFZC7kPlJE6Fl8fv0U1JyMnHKXZ3ezxxub2sGP0j0%3D)]
Procuring a first-generation TRK inhibitor, such as larotrectinib or entrectinib, is inappropriate for studies involving acquired resistance. These earlier compounds are rendered inactive by common solvent-front mutations (e.g., TRKA G595R, TRKC G623R) that emerge during treatment.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGVHwi8uAA5NWJtjT01Ta0-RjlqmsD1Kh16dSImJm83V8odpFWyS4BGN3hO1PVEIT6GgzNq0tOG-zO8yzqcSBn3NLKPoour5neyi6J32OPVTAM68lbGRQswwGFILPSQwnc2efM4pcMKzBIdHf-g)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEmswJ6lHHCed9uLgKxEEGXWC__9NVFCODK_6IN_Uxo8HXtyFawejFDaIs-oSLSWNBHjTxVZLqZmmyX5ixsKAf-IgXOCdHbCoNSEAJOQzC-yEhebWUVk1tQ6s0WmjZTREdp74Oyg5cl_zhx-BKSk3bajJ_--0M%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFwQL3Bb68TXRq3mBcdPIhRNomB_AJJb1dIM0kS1Xhcjod2-JOhz2OUjPwxPEvUDtqDqhwg0NRzxjX6ryX5kODcKbC2ZJ772dIE0E6f3pnLldZz_CWkpSd1QgtqHqKWcVXGLWEmMlFd)] Selitrectinib was specifically developed to overcome this primary mechanism of clinical failure.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGVHwi8uAA5NWJtjT01Ta0-RjlqmsD1Kh16dSImJm83V8odpFWyS4BGN3hO1PVEIT6GgzNq0tOG-zO8yzqcSBn3NLKPoour5neyi6J32OPVTAM68lbGRQswwGFILPSQwnc2efM4pcMKzBIdHf-g)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEmswJ6lHHCed9uLgKxEEGXWC__9NVFCODK_6IN_Uxo8HXtyFawejFDaIs-oSLSWNBHjTxVZLqZmmyX5ixsKAf-IgXOCdHbCoNSEAJOQzC-yEhebWUVk1tQ6s0WmjZTREdp74Oyg5cl_zhx-BKSk3bajJ_--0M%3D)] Furthermore, entrectinib's broader kinase profile, which includes potent inhibition of ROS1 and ALK, makes it an unsuitable substitute for Selitrectinib in experiments where high target selectivity for TRK is required to ensure unambiguous results.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE1qjQesoZpJa5k1wlcL4wgM4V1X5_Xe5hTVNN43i5XVteBuIdVw3MII_wZeSeWiwYVXQ2bZSTah36TC0G82f721TaUHsE0nqSfHiEQy2IFZC7kPlJE6Fl8fv0U1JyMnHKXZ3ezxxub2sGP0j0%3D)]
Selitrectinib maintains potent, low-nanomolar inhibitory activity against key TRK solvent-front mutations that cause high-level resistance to the first-generation inhibitor larotrectinib. In a cell-based assay, Selitrectinib inhibited a cell line with the TRKC G623R mutation with an IC50 of 27 nM, whereas larotrectinib was inactive (IC50 > 6,940 nM).[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH3Zv0xTSgAgDzYzYnd23sU-XikOlni4KfhTWDkdXWIRa59LFov58J50WPhwszoHpmDZwZWbWnfDWNelmHlaf4oRpxgNeP6YZNJinQIyiw6AUHHjkVY8KnWNfOxCtKIE9uixUGmXX7C8O1TjELB)] This demonstrates a differential potency of over 250-fold, highlighting Selitrectinib's specific utility in models of acquired resistance.
| Evidence Dimension | Cellular IC50 Against TRKC G623R Mutation |
| Target Compound Data | 27 nM |
| Comparator Or Baseline | Larotrectinib: >6,940 nM |
| Quantified Difference | >257-fold higher potency |
| Conditions | Cell-based assay measuring inhibition of TRKC G623R. |
This potency differential is the primary reason to procure Selitrectinib for any research involving resistance to first-generation TRK inhibitors.
Unlike entrectinib, which is a pan-TRK, ROS1, and ALK inhibitor with low nanomolar IC50 values against all three kinase families, Selitrectinib is highly selective for TRK kinases.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH3Zv0xTSgAgDzYzYnd23sU-XikOlni4KfhTWDkdXWIRa59LFov58J50WPhwszoHpmDZwZWbWnfDWNelmHlaf4oRpxgNeP6YZNJinQIyiw6AUHHjkVY8KnWNfOxCtKIE9uixUGmXX7C8O1TjELB)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQENDAKdzmt15bJof4kukIn0fts0bs7pKq5SpgPd7bdihQ_skPq8yKTGzw6t8OqffOkfp0psCo5B-RxngMZdpvILa2I77FMX0fDUrmD6c70b6Nd3HHGDHZ3__AdHUtahZYhIQnBnP53q-MYjrRP1ZbWLt13OJjC21iJGYq1M4UGjgKTLmKzavJL9iz_IuQffsHUx9LIsY8TxbLUeT1N_boRQ5g%3D%3D)] At a concentration of 1 µM, Selitrectinib shows more than 1,000-fold selectivity for 98% of 228 non-TRK kinases tested.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFwQL3Bb68TXRq3mBcdPIhRNomB_AJJb1dIM0kS1Xhcjod2-JOhz2OUjPwxPEvUDtqDqhwg0NRzxjX6ryX5kODcKbC2ZJ772dIE0E6f3pnLldZz_CWkpSd1QgtqHqKWcVXGLWEmMlFd)] This high degree of selectivity is critical for ensuring that observed biological effects in experimental systems can be confidently attributed to TRK inhibition, avoiding confounding data from the simultaneous inhibition of ROS1 or ALK pathways.
| Evidence Dimension | Kinase Inhibition Profile |
| Target Compound Data | Highly selective for TRK family; >1000-fold selective against 98% of 228 non-TRK kinases. |
| Comparator Or Baseline | Entrectinib: Potently inhibits TRK, ROS1, and ALK (IC50s: TRKA=1 nM, ROS1=7 nM, ALK=12 nM). |
| Quantified Difference | Qualitatively different kinase inhibition profile; avoids potent ROS1/ALK inhibition. |
| Conditions | Biochemical and cellular kinase panel screening. |
For researchers needing to isolate the effects of TRK pathway modulation, Selitrectinib provides a cleaner pharmacological tool than multi-kinase alternatives like entrectinib.
Selitrectinib has demonstrated efficacy in challenging preclinical models of intracranial tumors harboring TRK resistance mutations. In an orthotopic glioma model, Selitrectinib treatment led to a median survival of 41.5 days.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH3Zv0xTSgAgDzYzYnd23sU-XikOlni4KfhTWDkdXWIRa59LFov58J50WPhwszoHpmDZwZWbWnfDWNelmHlaf4oRpxgNeP6YZNJinQIyiw6AUHHjkVY8KnWNfOxCtKIE9uixUGmXX7C8O1TjELB)] While another next-generation inhibitor, repotrectinib, showed longer median survival (66.5 days) in the same study, Selitrectinib's documented activity provides a critical baseline for CNS-focused research where first-generation inhibitors are ineffective against resistance mutations.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH3Zv0xTSgAgDzYzYnd23sU-XikOlni4KfhTWDkdXWIRa59LFov58J50WPhwszoHpmDZwZWbWnfDWNelmHlaf4oRpxgNeP6YZNJinQIyiw6AUHHjkVY8KnWNfOxCtKIE9uixUGmXX7C8O1TjELB)] Studies in mice also show that while its brain accumulation is restricted by ABCB1/ABCG2 transporters, it does achieve CNS activity.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQENDAKdzmt15bJof4kukIn0fts0bs7pKq5SpgPd7bdihQ_skPq8yKTGzw6t8OqffOkfp0psCo5B-RxngMZdpvILa2I77FMX0fDUrmD6c70b6Nd3HHGDHZ3__AdHUtahZYhIQnBnP53q-MYjrRP1ZbWLt13OJjC21iJGYq1M4UGjgKTLmKzavJL9iz_IuQffsHUx9LIsY8TxbLUeT1N_boRQ5g%3D%3D)]
| Evidence Dimension | Median Survival in Orthotopic TRK-Mutant Glioma Model |
| Target Compound Data | 41.5 days |
| Comparator Or Baseline | Repotrectinib: 66.5 days |
| Quantified Difference | Demonstrates significant in-vivo CNS activity, though other next-generation agents may show greater efficacy in this specific model. |
| Conditions | In vivo murine orthotopic glioma model harboring TRK-resistant mutations. |
This provides evidence for selecting Selitrectinib in preclinical studies of TRK-driven CNS cancers or brain metastases that have developed resistance to prior therapies.
For developing or studying cell lines and xenograft models with acquired resistance to larotrectinib or entrectinib. Selitrectinib's proven potency against solvent-front mutations makes it the appropriate tool to investigate downstream signaling and test combination strategies in resistant settings.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH3Zv0xTSgAgDzYzYnd23sU-XikOlni4KfhTWDkdXWIRa59LFov58J50WPhwszoHpmDZwZWbWnfDWNelmHlaf4oRpxgNeP6YZNJinQIyiw6AUHHjkVY8KnWNfOxCtKIE9uixUGmXX7C8O1TjELB)]
In experiments where unambiguous attribution of results to TRK inhibition is paramount. The high selectivity of Selitrectinib over other kinases, such as ROS1 and ALK, ensures that observed phenotypes are not confounded by off-target activities, a key variable when using multi-kinase inhibitors.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQENDAKdzmt15bJof4kukIn0fts0bs7pKq5SpgPd7bdihQ_skPq8yKTGzw6t8OqffOkfp0psCo5B-RxngMZdpvILa2I77FMX0fDUrmD6c70b6Nd3HHGDHZ3__AdHUtahZYhIQnBnP53q-MYjrRP1ZbWLt13OJjC21iJGYq1M4UGjgKTLmKzavJL9iz_IuQffsHUx9LIsY8TxbLUeT1N_boRQ5g%3D%3D)]
For in vivo studies of primary or metastatic CNS tumors that have progressed on a first-generation TRK inhibitor. Selitrectinib's demonstrated ability to elicit a response in intracranial models of resistant disease makes it a suitable choice for investigating therapeutic strategies in this challenging context.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFwQL3Bb68TXRq3mBcdPIhRNomB_AJJb1dIM0kS1Xhcjod2-JOhz2OUjPwxPEvUDtqDqhwg0NRzxjX6ryX5kODcKbC2ZJ772dIE0E6f3pnLldZz_CWkpSd1QgtqHqKWcVXGLWEmMlFd)]